molecular formula C15H23N3O3 B1205122 N-Acetyl-3-hydroxyprocainamide CAS No. 79048-58-1

N-Acetyl-3-hydroxyprocainamide

Cat. No.: B1205122
CAS No.: 79048-58-1
M. Wt: 293.36 g/mol
InChI Key: REELIONXYPAEGO-UHFFFAOYSA-N
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Description

N-Acetyl-3-hydroxyprocainamide is an organic compound belonging to the class of acylaminobenzoic acid derivatives. These compounds are characterized by the N-acylation of amino benzoic acid derivatives. This compound is a metabolite of procainamide, a medication used to treat cardiac arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-hydroxyprocainamide typically involves the acetylation of 3-hydroxyprocainamide. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-3-hydroxyprocainamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acylated derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Acetyl-3-hydroxyprocainamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-3-hydroxyprocainamide involves its interaction with sodium channels in neuronal membranes. It stabilizes the membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting a local anesthetic effect. This mechanism is similar to that of procainamide, which is a sodium channel blocker .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylation at the amino group, which imparts distinct chemical and pharmacological properties. Its role as a metabolite of procainamide also makes it significant in the study of drug metabolism and pharmacokinetics .

Properties

IUPAC Name

4-acetamido-N-[2-(diethylamino)ethyl]-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-4-18(5-2)9-8-16-15(21)12-6-7-13(14(20)10-12)17-11(3)19/h6-7,10,20H,4-5,8-9H2,1-3H3,(H,16,21)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REELIONXYPAEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000235
Record name N-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79048-58-1
Record name N-Acetyl-3-hydroxyprocainamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079048581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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